



Application Notes and Protocols for IRDye® QC-1 in Enzyme Kinetics

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For Researchers, Scientists, and Drug Development Professionals

Introduction

IRDye® QC-1 is a premier non-fluorescent (dark) quencher utilized in the design of robust probes for monitoring enzyme activity.[1][2] Its broad absorption spectrum (approximately 500-800 nm) and high quenching efficiency (>97%) for a wide range of visible and near-infrared fluorophores make it an ideal component for Fluorescence Resonance Energy Transfer (FRET) based enzyme assays.[3][4] These assays are instrumental in basic research, drug discovery, and diagnostics for studying enzyme kinetics, screening inhibitors, and determining enzyme concentrations.

Enzyme-activatable probes designed with IRDye® QC-1 typically consist of a fluorophore and the QC-1 quencher linked by a specific enzyme substrate, often a peptide sequence. In the intact probe, the close proximity of the fluorophore and QC-1 results in the quenching of fluorescence. Upon enzymatic cleavage of the substrate, the fluorophore and quencher are separated, leading to a restoration of fluorescence that can be monitored in real-time. This "turn-on" fluorescence provides a direct and sensitive measure of enzyme activity.[5][6]

Principle of FRET-Based Enzyme Assays with IRDye® QC-1

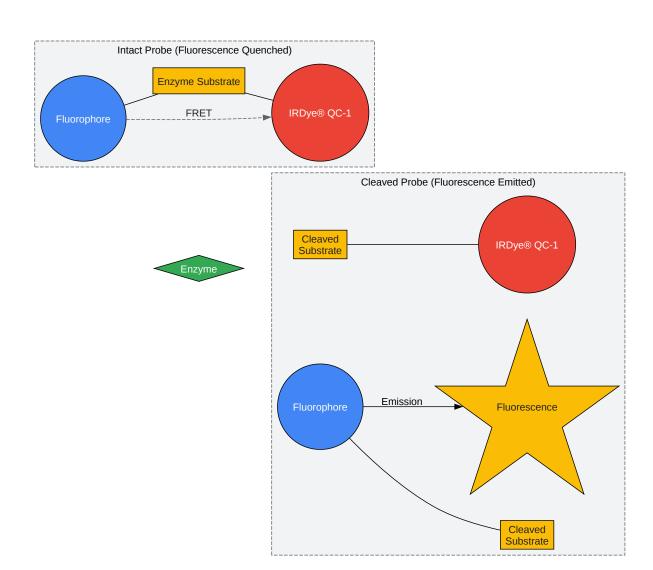


Methodological & Application

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The fundamental principle of using IRDye® QC-1 in enzyme kinetics is based on FRET. In this system, the fluorophore acts as the donor and IRDye® QC-1 as the acceptor. When the two are in close proximity, the energy from the excited fluorophore is transferred non-radiatively to the quencher, preventing the emission of light. Enzymatic cleavage of the linker separating the donor and acceptor disrupts FRET, leading to an increase in the donor's fluorescence emission. The rate of this increase in fluorescence is directly proportional to the rate of the enzymatic reaction.





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FRET-based enzyme detection using an IRDye® QC-1 probe.



Applications in Enzyme Kinetics

Probes incorporating IRDye® QC-1 are particularly effective for studying proteases, a class of enzymes crucial in numerous physiological and pathological processes. The specificity of the assay is determined by the peptide sequence linking the fluorophore and the quencher.

Commonly Studied Proteases:

- Caspases: A family of proteases involved in apoptosis (programmed cell death). Caspase-3
 is a well-studied example.
- Matrix Metalloproteinases (MMPs): Involved in the degradation of the extracellular matrix, playing roles in cancer metastasis and inflammation.
- Cathepsins: Lysosomal proteases that are implicated in various diseases, including cancer and neurodegenerative disorders.
- Beta-secretase (BACE1): A key enzyme in the generation of amyloid-beta peptides associated with Alzheimer's disease.

Quantitative Data Presentation

The following tables summarize representative kinetic parameters obtained from studies utilizing FRET probes with quenchers analogous to IRDye® QC-1. These values are illustrative and will vary depending on the specific enzyme, substrate sequence, and assay conditions.

Table 1: Michaelis-Menten Constants for Various Proteases

Enzyme	Fluorophore/Q uencher Pair	Substrate Concentration (µM)	Vmax (RFU/min)	Km (μM)
Caspase-3	N.A.	0-100	1500	10.5
MMP-2	5-FAM/QXL® 520	0-20	850	5.2
Cathepsin B	HiLyte™ Fluor 488/QXL® 520	0-15	1200	8.7



Note: RFU = Relative Fluorescence Units. Data is hypothetical and for illustrative purposes.

Table 2: Kinetic Parameters for Protease Activity

Enzyme	Probe	kcat (s ⁻¹)	Km (µM)	kcat/Km (M ⁻¹ s ⁻¹)
Neprilysin	N.A.	25	15	1.7 x 10 ⁶
ADAM10	N.A.	12	8	1.5 x 10 ⁶
BACE1	N.A.	0.5	2.5	2.0 x 10 ⁵

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Design and Synthesis of an IRDye® QC-1 FRET Probe

This protocol outlines the general steps for creating a peptide-based FRET probe.

- Substrate Design: Select a peptide sequence that is a known substrate for the target enzyme. The length of the peptide should be sufficient to ensure separation of the fluorophore and quencher upon cleavage.
- Fluorophore and Quencher Selection: Choose a fluorophore with an emission spectrum that overlaps with the absorption spectrum of IRDye® QC-1. Common choices include IRDye 800CW, Alexa Fluor dyes, and Cy dyes.
- Synthesis:
 - Synthesize the peptide using standard solid-phase peptide synthesis (SPPS).
 - Incorporate an amino acid with a reactive side chain (e.g., lysine or cysteine) at each end
 of the peptide for conjugation of the fluorophore and quencher.



- Conjugate the IRDye® QC-1 NHS ester to a primary amine (e.g., the N-terminus or a lysine side chain).[7]
- Conjugate the chosen fluorophore (e.g., in its maleimide form to a cysteine side chain) to the other end of the peptide.
- Purification and Characterization: Purify the synthesized probe using high-performance liquid chromatography (HPLC). Confirm the identity and purity of the probe by mass spectrometry.

Protocol 2: Enzyme Kinetic Assay Using an IRDye® QC-1 FRET Probe

This protocol describes a typical microplate-based assay.

- Reagent Preparation:
 - Prepare a stock solution of the purified FRET probe in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to the desired working concentrations.
 - Prepare a stock solution of the purified enzyme in an appropriate assay buffer. The buffer should be optimized for enzyme activity (pH, ionic strength).
 - Prepare a series of substrate (probe) dilutions in the assay buffer.
- Assay Setup:
 - Add the assay buffer to the wells of a black microplate.
 - Add the enzyme solution to the appropriate wells. Include a no-enzyme control.
 - Add the substrate (probe) dilutions to the wells to initiate the reaction.
- Fluorescence Measurement:
 - Immediately place the microplate in a fluorescence plate reader.
 - Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore over time (kinetic read).



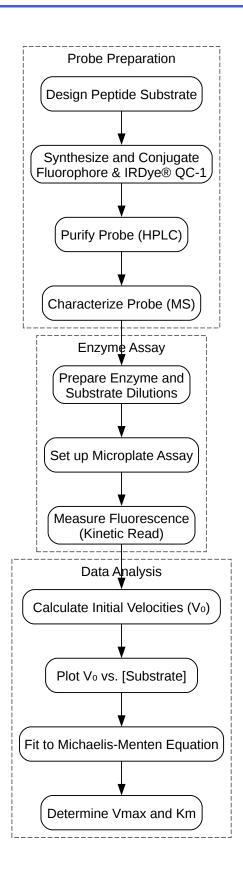




• Data Analysis:

- \circ For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.
- ∘ Plot the initial velocities (V₀) against the substrate concentrations.
- Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.





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Workflow for enzyme kinetic analysis using IRDye® QC-1 probes.



Conclusion

IRDye® QC-1 is a versatile and highly effective quencher for the development of FRET-based probes for enzyme kinetic studies. The high sensitivity, real-time monitoring capabilities, and adaptability of these assays make them invaluable tools for researchers in both academic and industrial settings. By following the outlined principles and protocols, scientists can effectively design and implement robust assays to investigate enzyme function and identify novel therapeutic agents.

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